molecular formula C22H21N3O4S B2962852 (Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide CAS No. 587014-02-6

(Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Cat. No.: B2962852
CAS No.: 587014-02-6
M. Wt: 423.49
InChI Key: OHXRZAUDGPMFQM-PYCFMQQDSA-N
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Description

This compound is a thiazolidinone derivative characterized by a cyano group at the C2 position, an N-methylacetamide moiety, and dual methoxy-substituted aromatic rings (4-methoxybenzyl and 3-methoxyphenyl).

Properties

IUPAC Name

(2Z)-2-cyano-2-[3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-24-20(26)18(13-23)22-25(15-5-4-6-17(12-15)29-3)21(27)19(30-22)11-14-7-9-16(28-2)10-8-14/h4-10,12,19H,11H2,1-3H3,(H,24,26)/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXRZAUDGPMFQM-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine core, which is known for its diverse biological properties. The presence of cyano, methoxybenzyl, and methoxyphenyl substituents contributes to its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds similar to (Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide exhibit significant anticancer properties. For instance, a study on related thiazolidine derivatives demonstrated their ability to inhibit tubulin polymerization, leading to antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AMelanoma5.0
Compound BProstate Cancer7.5
(Z)-2-cyano...VariousTBD

Antimicrobial Activity

In addition to anticancer effects, the compound may also exhibit antimicrobial properties. Studies on related compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that the thiazolidine structure may enhance the efficacy of these compounds as antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedZone of Inhibition (mm)
Compound CSalmonella typhi15
Compound DBacillus subtilis18
(Z)-2-cyano...TBDTBD

The mechanisms underlying the biological activities of (Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide are still being elucidated. Preliminary studies suggest that its anticancer effects may be attributed to the inhibition of microtubule formation, which is crucial for cell division . Furthermore, its potential antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Efficacy : A recent in vitro study evaluated the efficacy of thiazolidine derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly influenced their antiproliferative activity, with some derivatives showing IC50 values in the nanomolar range .
  • Antimicrobial Screening : Another study focused on synthesizing and testing thiazolidine derivatives against several bacterial strains. The results revealed that specific structural features enhanced antibacterial potency, suggesting a promising avenue for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a thiazolidinone scaffold with several derivatives in the evidence. Key structural differences and their implications are outlined below:

Compound Substituents Key Features Reported Activity/Properties
Target Compound 4-Methoxybenzyl, 3-methoxyphenyl, cyano, N-methylacetamide Electron-donating methoxy groups; planar conjugated system Hypothesized hypoglycemic/antioxidant activity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole, benzamide Rigid heterocyclic core; lower polarity Synthetic intermediate; no reported bioactivity
8a: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide Acetyl, methylpyridinyl Increased hydrophobicity; steric bulk Potential kinase inhibition (inferred from analogs)
3(a-o): 2-(4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamides Phenoxy, dioxothiazolidinone Enhanced hydrogen-bonding capacity; hypoglycemic focus Confirmed α-glucosidase inhibition (IC~50~: 2–8 µM)
(2Z)-2-cyano-2-[(5E)-5-(4-methylbenzylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide 4-Methylbenzylidene, phenylacetamide Methyl substituent (lipophilic); absence of methoxy groups Unspecified bioactivity; structural similarity to kinase inhibitors

Physicochemical and Electronic Properties

  • Methoxy vs.
  • Cyano Group: The electron-withdrawing cyano group may stabilize the thiazolidinone ring’s conjugation, contrasting with acetyl or benzoyl substituents in , which introduce steric and electronic complexity.
  • N-Methylacetamide : This moiety balances hydrophilicity and lipophilicity, differing from the phenylacetamide in , which is more lipophilic.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Methoxy groups at meta/para positions enhance electronic effects but may reduce metabolic stability compared to methyl substituents .
  • Gaps in Knowledge: No cytotoxicity or pharmacokinetic data are available for the target compound. Comparative studies with methyl/methoxy variants (e.g., vs. target) are needed to validate substituent effects.

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